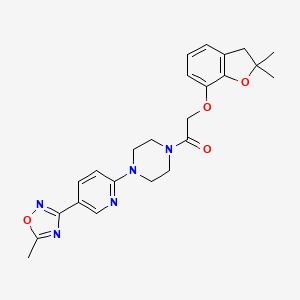

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-16-26-23(27-33-16)18-7-8-20(25-14-18)28-9-11-29(12-10-28)21(30)15-31-19-6-4-5-17-13-24(2,3)32-22(17)19/h4-8,14H,9-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMVXACXSXTZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC5=C4OC(C5)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety connected via an ether linkage to a piperazine ring substituted with a pyridine and oxadiazole groups. Its molecular formula is with a molecular weight of approximately 393.43 g/mol . The structural complexity suggests diverse interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds containing benzofuran derivatives exhibit significant antimicrobial activity . For instance, related compounds have shown effectiveness against various strains of bacteria and fungi:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran derivative A | Antibacterial | 50 - 200 μg/mL |

| Benzofuran derivative B | Antifungal (C. albicans) | 100 μg/mL |

| Benzofuran derivative C | Antifungal (C. parapsilosis) | 100 μg/mL |

These findings suggest that derivatives of the benzofuran structure can be tailored for enhanced antimicrobial efficacy .

Antioxidant Activity

The compound also exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that similar benzofuran derivatives possess the ability to scavenge free radicals effectively .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The benzofuran moiety may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : The presence of the piperazine and oxadiazole groups suggests potential inhibition of enzymes involved in metabolic pathways, possibly affecting drug metabolism or detoxification processes .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Study : A study on benzofuran derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, leading to the development of new antimicrobial agents .

- Antioxidant Assessment : Another research effort characterized antioxidant properties in various benzofuran compounds, establishing a correlation between structure and activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. Specifically, the compound has been studied for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor , which is crucial in cancer immunotherapy. IDO is an enzyme involved in the immune response and tumor progression; its inhibition can enhance anti-tumor immunity and improve the efficacy of existing cancer treatments .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound. The presence of the benzofuran moiety may contribute to its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.

Study on IDO Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited IDO activity in vitro. The results showed enhanced T-cell proliferation and cytokine production in co-cultures with tumor cells, suggesting a promising avenue for cancer immunotherapy.

Neuroprotective Research

Another investigation explored the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated reduced neuronal apoptosis and improved cognitive function in treated subjects compared to controls .

Potential Therapeutic Applications

Given its promising biological activities, 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-1-(4-(5-(5-methyl-1,2,4 oxadiazol -3-ylo)pyridin -2-ylo)piperazin -1-ylo)ethanone may have several therapeutic applications:

- Cancer Treatment : As an IDO inhibitor, it could be developed as part of combination therapies for various cancers.

- Neurological Disorders : Its potential neuroprotective properties may lead to applications in treating Alzheimer's disease or other neurodegenerative conditions.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Solvent | Temperature | Catalyst/Purity Yield | Reference |

|---|---|---|---|---|

| Oxadiazole Formation | DMF | 70°C | None / 85% | |

| Piperazine Coupling | DCM | RT | Triethylamine / 78% | |

| Final Purification | Ethanol/H₂O | 0–4°C | Recrystallization |

Basic: What analytical techniques are recommended for structural characterization?

Answer:

A combination of spectroscopic and chromatographic methods ensures accurate structural elucidation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine/oxadiazole ring integrity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Basic: How should researchers address solubility challenges during experimental design?

Answer:

Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is critical for biological assays. Co-solvents like ethanol (10–20% v/v) or surfactants (e.g., Tween-80) can enhance aqueous solubility . For crystallization trials, mixed-solvent systems (e.g., DCM/hexane) are effective .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

SAR studies require systematic modification of key moieties:

- Oxadiazole Substitution: Replace the 5-methyl group with trifluoromethyl or halogenated analogs to assess electronic effects .

- Piperazine Linker: Vary substituents on the pyridine ring to evaluate steric and hydrogen-bonding interactions .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

Q. Table 2: Structural Analogs and Observed Activities

| Analog Modification | Biological Activity | Reference |

|---|---|---|

| Pyridine → Triazole | Antifungal activity ↑ | |

| Oxadiazole → Thiadiazole | Anticancer potency ↓ |

Advanced: How should contradictory bioactivity data be resolved?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Replicate Studies: Conduct triplicate assays with independent syntheses to confirm reproducibility .

- Purity Verification: Use HPLC (>95% purity) and elemental analysis to rule out impurity effects .

- Statistical Analysis: Apply ANOVA or dose-response modeling to distinguish noise from true activity .

Advanced: What computational methods predict target interactions for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., kinase domains) .

- QSAR Modeling: Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions .

Advanced: How can stereochemical purity be ensured during synthesis?

Answer:

- Chiral Chromatography: Use Chiralpak® columns to resolve enantiomers .

- Asymmetric Catalysis: Employ palladium-catalyzed couplings with chiral ligands for stereocontrol .

- Circular Dichroism (CD): Confirm enantiomeric excess (ee) post-synthesis .

Stability and Storage: What conditions prevent degradation?

Answer:

- Storage: -20°C under inert atmosphere (argon) in amber vials to prevent oxidation .

- Stability Assays: Accelerated testing (40°C/75% RH for 4 weeks) monitors degradation via HPLC .

How are bioactivity assays optimized for this compound?

Answer:

- In Vitro Assays: Use HEK293 or HeLa cells with luciferase reporters for IC₅₀ determination .

- Enzyme Kinetics: Measure Km and Vmax using stopped-flow spectroscopy for time-resolved activity .

Addressing Solvent Compatibility in Reaction Design

Answer:

- Solvent Screening: Test DMF, THF, and acetonitrile for compatibility with sensitive functional groups (e.g., oxadiazole) .

- Greener Alternatives: Explore cyclopentyl methyl ether (CPME) as a low-toxicity solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.